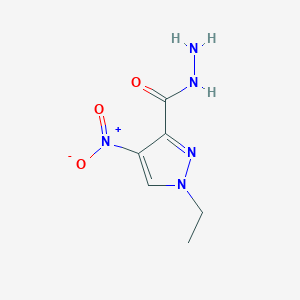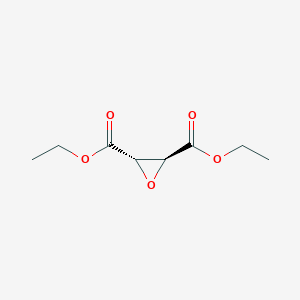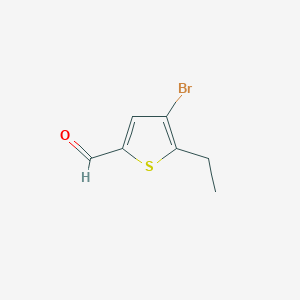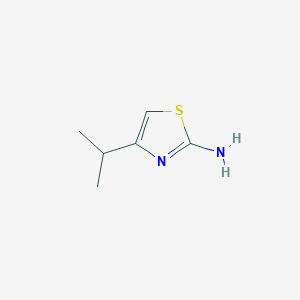
4-异丙基-1,3-噻唑-2-胺
描述
4-Isopropyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The isopropyl group attached to the thiazole ring indicates that this compound may have unique properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and components. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives, which are structurally related to 4-Isopropyl-1,3-thiazol-2-amine, were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . This method shows the potential for creating a variety of thiazole derivatives by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various analytical techniques. For example, the X-ray single crystal technique was employed to determine the structure and Z/E isomerism configuration of 4-thiazolidinone derivatives . This level of structural analysis is crucial for understanding the chemical behavior and potential applications of compounds like 4-Isopropyl-1,3-thiazol-2-amine.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of various biologically active compounds. The synthesis of metal complexes of thiadiazol-amine derivatives, for instance, involves the reaction of N-phenylhydrazinecarbothioamide with an isopropoxybenzoic acid . These reactions highlight the reactivity of thiazole compounds and their ability to form complexes with metals, which could be of interest in the development of new materials or catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesis of metal complexes of thiadiazol-amine derivatives and their characterization by elemental analysis, FT-IR, UV/visible spectra, and other techniques provide insights into the properties of these compounds . Such analyses are essential for understanding how these compounds interact with their environment and for predicting their behavior in various applications.
科学研究应用
分子电子学和有机半导体
研究探索了使用异丙基等大体取代基来控制有机半导体的固态结构和电荷迁移率。Filatre-Furcate 等人 (2016) 的一项研究重点介绍了合成一种具有异丙基取代基的新型单组分分子导体,该导体表现出独特的堆叠结构和三维网络。该化合物在环境压力下表现出弱导电性,莫特绝缘态稳定高达 4 GPa,由于其独特的电子结构,展示了其在分子电子学中的潜力 (Filatre-Furcate 等,2016)。
有机化学和催化
在有机化学和催化领域,含异丙基的化合物的反应性已被广泛研究。Dmitriev 等人 (2011) 研究了异丙基 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates 与硫脲的反应再环化,展示了合成噻唑衍生物的新途径。该反应途径强调了异丙基取代化合物在合成新型有机分子中的多功能性,在各种化学合成和催化过程中可能很有用 (Dmitriev 等,2011)。
缓蚀
噻唑衍生物,包括含异丙基的衍生物,已作为缓蚀剂得到应用。郭等人 (2017) 对 1,3-噻唑及其氨基衍生物在低碳钢上的缓蚀性能进行了理论评估,表明这些化合物(可能包括含异丙基取代基的化合物)表现出显着的缓蚀效率。此类研究表明异丙基-噻唑-2-胺衍生物在保护金属免受腐蚀方面的潜力,这是工业应用中的一个关键方面 (Guo 等,2017)。
药物发现和生物应用
在药物发现中,对分子进行结构修饰以增强生物活性至关重要。例如,Ioannidis 等人 (2010) 研究了用噻唑-2-胺取代吡唑-3-胺铰链结合剂,发现了有效且选择性的 JAK2 抑制剂。这说明了噻唑-2-胺衍生物在药物化学中的关键作用,其中分子结构的微小变化(例如引入异丙基)会显著影响生物活性和药物疗效 (Ioannidis 等,2010)。
属性
IUPAC Name |
4-propan-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXXJBWWYOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427708 | |
| Record name | 4-isopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-1,3-thiazol-2-amine | |
CAS RN |
79932-20-0 | |
| Record name | 4-isopropyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


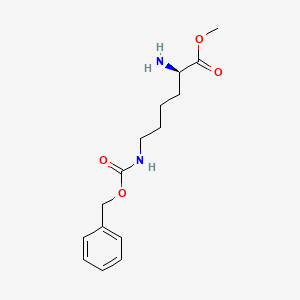
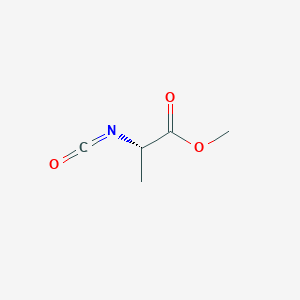
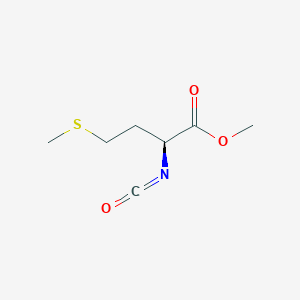
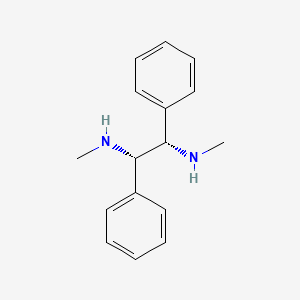
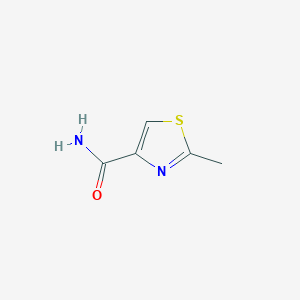
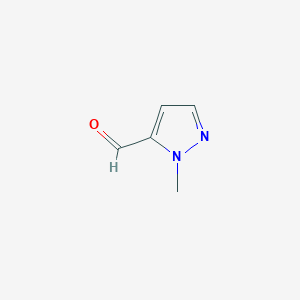
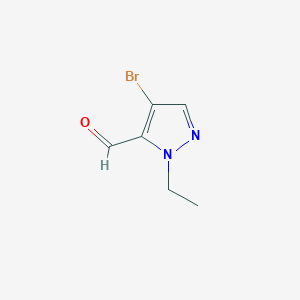
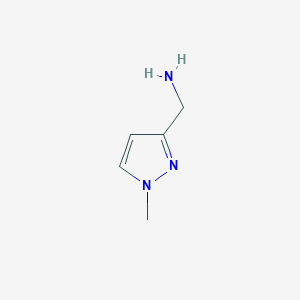
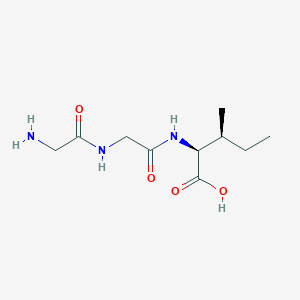
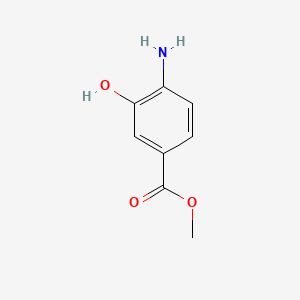
![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)
